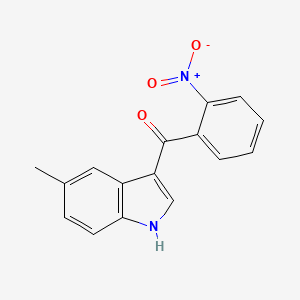
(5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone: is an organic compound that belongs to the class of benzoylindoles It contains an indole moiety attached to a benzoyl group through an acyl linkage
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone typically involves the reaction of 5-methylindole with 2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the acylation process. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and reduce costs.
化学反应分析
Types of Reactions:
Oxidation: The nitro group in (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone can undergo reduction to form the corresponding amine derivative.
Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like sodium borohydride.
Substitution: The indole moiety can participate in electrophilic substitution reactions, such as halogenation or nitration, due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Reduction: Formation of (5-Methyl-1H-indol-3-yl)(2-aminophenyl)methanone.
Substitution: Formation of halogenated derivatives of the indole ring.
科学研究应用
Chemistry:
Synthesis of Novel Compounds: (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone serves as a precursor for the synthesis of various indole derivatives with potential biological activities.
Biology:
Biological Studies: The compound can be used in studies to understand the interaction of indole derivatives with biological targets, such as enzymes and receptors.
Medicine:
Drug Development: Indole derivatives, including this compound, are explored for their potential as therapeutic agents due to their diverse biological activities, such as anticancer, antiviral, and antimicrobial properties.
Industry:
Material Science: The compound can be used in the development of organic materials with specific electronic or optical properties.
作用机制
The mechanism of action of (5-Methyl-1H-indol-3-yl)(2-nitrophenyl)methanone is primarily related to its interaction with biological targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
- (5-Methyl-1H-indol-3-yl)(2-aminophenyl)methanone
- (5-Methyl-1H-indol-3-yl)(2-chlorophenyl)methanone
- (5-Methyl-1H-indol-3-yl)(2-bromophenyl)methanone
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (nitro, amino, chloro, bromo).
- Biological Activity: The presence of different substituents can significantly affect the biological activity and pharmacokinetic properties of the compounds. For example, the nitro group may impart different electronic properties compared to the amino or halogen groups, leading to variations in receptor binding and activity.
- Chemical Reactivity: The nitro group is more prone to reduction, while halogenated derivatives may undergo different substitution reactions.
属性
CAS 编号 |
821767-65-1 |
|---|---|
分子式 |
C16H12N2O3 |
分子量 |
280.28 g/mol |
IUPAC 名称 |
(5-methyl-1H-indol-3-yl)-(2-nitrophenyl)methanone |
InChI |
InChI=1S/C16H12N2O3/c1-10-6-7-14-12(8-10)13(9-17-14)16(19)11-4-2-3-5-15(11)18(20)21/h2-9,17H,1H3 |
InChI 键 |
YYHZVMVEWPPLSQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)NC=C2C(=O)C3=CC=CC=C3[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


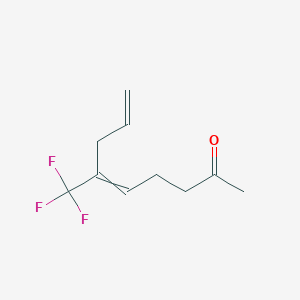
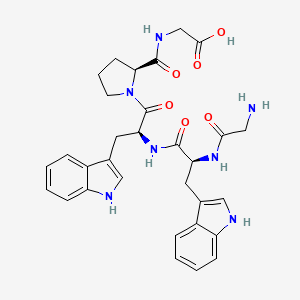

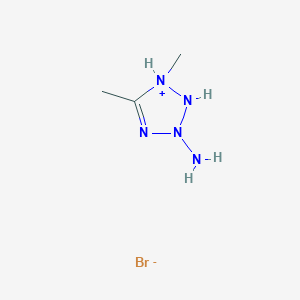

![2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
![Acetamide, 2-cyano-N-[2-nitro-4-(trifluoromethyl)phenyl]-](/img/structure/B12522965.png)

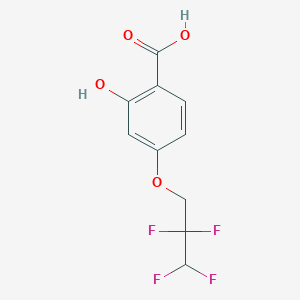
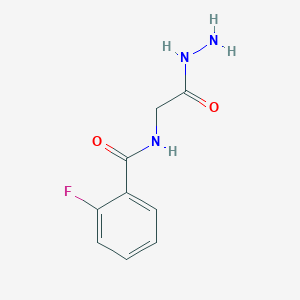

![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)
